esteroides 20-oxo
20-Oxosteroids are a class of steroid compounds characterized by the presence of an oxygen atom at the C20 position, which distinguishes them from their parent steroidal structures. These compounds exhibit a wide range of biological activities and are of significant interest in various fields such as pharmacology, endocrinology, and natural product research.
Structurally, 20-oxosteroids often possess a steroid nucleus with modifications at the C20 position. The oxygenation at this position can alter the molecule's physicochemical properties, enhancing its stability or modifying its biological behavior. For instance, these compounds may display anti-inflammatory, immunomodulatory, and antiproliferative activities.
In pharmaceutical applications, 20-oxosteroids have shown promise in the treatment of conditions such as arthritis, cancer, and autoimmune disorders. The structural diversity of these molecules allows for the design of targeted therapeutic agents with improved efficacy and reduced side effects compared to their non-oxidized counterparts.
Overall, 20-oxosteroids represent a promising area of research with potential for developing novel drugs and therapeutics in various medical fields.

Estrutura | Nome químico | CAS | MF |
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Pregna-4,9(11)-diene-3,20-dione,16,17-epoxy-, (16a)- | 94088-90-1 | C21H26O3 |
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Pregna-4,7-dien-20-one, 2,3,12-trihydroxy-16-methoxy-, (2a,3b,12b,16a)- | 109237-02-7 | C22H32O5 |
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Pregna-1,4,9(11),16-tetraene-3,20-dione | 117048-56-3 | C21H24O2 |
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21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione | 24510-54-1 | C24H32O5 |
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7,8-Dehydro Pregnenolone | 1158830-87-5 | C21H30O2 |
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21-Desacetoxy Anecortave | 34184-82-2 | C21H28O3 |
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Pregn-7-ene-6,20-dione, 2,3,11,14-tetrahydroxy-, (2b,3b,5b,11a)- | 730978-47-9 | C21H30O6 |
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Promegestone | 34184-77-5 | C22H30O2 |
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21-Amino-17-hydroxyprogesteroneHydrochloride | 84869-30-7 | C21H31NO3.Cl- |
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21-Carboxy Dexamethasone | 84449-15-0 | C22H27FO6 |
Literatura Relacionada
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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